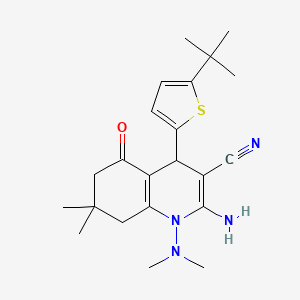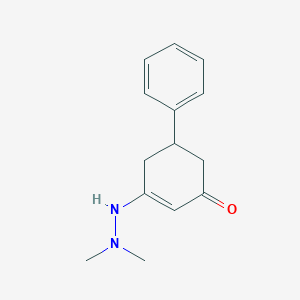![molecular formula C19H16N2O B4303214 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B4303214.png)
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Descripción general
Descripción
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as PHA-848125AC and is a potent inhibitor of cyclin-dependent kinases (CDKs).
Mecanismo De Acción
The mechanism of action of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized at specific stages of the cell cycle. The activation of CDKs leads to the phosphorylation of various substrates, which ultimately results in the progression of the cell cycle. 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile binds to the ATP-binding site of CDKs and inhibits their activity, thereby preventing the progression of the cell cycle.
Biochemical and Physiological Effects:
The inhibition of CDKs by 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has several biochemical and physiological effects. It prevents the phosphorylation of various substrates, which ultimately results in the arrest of the cell cycle at the G1/S or G2/M checkpoint. This leads to the inhibition of cell proliferation and the induction of apoptosis. The inhibition of CDKs also results in the downregulation of various oncogenes and the upregulation of tumor suppressor genes, which ultimately leads to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile in lab experiments include its high potency and selectivity for CDKs. It is also relatively easy to synthesize and has a high yield and purity. However, the limitations of using this compound include its low solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has poor pharmacokinetic properties, which limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile. One direction is to improve its pharmacokinetic properties to increase its effectiveness as a therapeutic agent. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the development of novel CDK inhibitors based on the structure of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a promising area of research.
Aplicaciones Científicas De Investigación
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has been extensively studied for its potential applications in the field of drug discovery. It has been found to be a potent inhibitor of CDKs, which are key regulators of the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is associated with various diseases, including cancer. Therefore, the inhibition of CDKs has emerged as a promising strategy for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-8-4-5-9-19(15)21-17-10-16(11-18(22)12-17)14-6-2-1-3-7-14/h1-9,12,16,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDKPNFQKPLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303163.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303172.png)
![1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303186.png)


![ethyl 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4303220.png)

![3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B4303224.png)
![4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)

![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)